5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine
CAS No.:
Cat. No.: VC15849799
Molecular Formula: C15H10N4O2
Molecular Weight: 278.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10N4O2 |
|---|---|
| Molecular Weight | 278.26 g/mol |
| IUPAC Name | 5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C15H10N4O2/c16-15-19-18-14(21-15)10-6-7-12-11(8-10)17-13(20-12)9-4-2-1-3-5-9/h1-8H,(H2,16,19) |
| Standard InChI Key | PPCVNEUIQPZGJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N |
Introduction
Chemical Formula and Molecular Weight
The chemical formula for 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can be deduced from its components. The benzoxazole part contributes a phenyl ring and a benzoxazole ring, while the oxadiazole part adds a five-membered ring with two nitrogen atoms and one oxygen atom. The amine group at the 2-position of the oxadiazole ring further modifies its properties.
Given the complexity of this molecule, its molecular weight would be significantly higher than simpler oxadiazole derivatives, likely exceeding 300 g/mol, depending on the exact arrangement of atoms.
Synthesis
The synthesis of such a compound typically involves multiple steps, including the formation of the benzoxazole and oxadiazole rings separately, followed by their coupling. The benzoxazole ring can be formed through condensation reactions involving appropriate precursors, while the oxadiazole ring often results from the cyclization of hydrazide derivatives.
Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazoles, have been extensively studied for their pharmacological activities. They exhibit a range of biological effects, including:
-
Antibacterial and Antifungal Activities: Some oxadiazole derivatives show significant activity against both gram-positive and gram-negative bacteria, as well as fungi .
-
Anticancer and Anti-Diabetic Activities: These compounds have been explored for their potential in cancer and diabetes treatment due to their ability to interact with biological targets .
-
Anti-Inflammatory and Anti-Tuberculous Activities: Oxadiazoles have also been investigated for their anti-inflammatory properties and efficacy against tuberculosis .
Benzoxazole Derivatives
Benzoxazole derivatives are known for their diverse biological activities, including:
-
Antimicrobial and Antiviral Activities: These compounds have shown promise in combating microbial infections and viral diseases.
-
Cancer Treatment: Some benzoxazole derivatives have been studied for their anticancer properties.
Potential Applications
Given the biological activities associated with both oxadiazole and benzoxazole rings, 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine could potentially be explored for applications in:
-
Pharmaceuticals: As a candidate for drug development, particularly in areas where antimicrobial, anticancer, or anti-inflammatory activities are desired.
-
Biological Research: As a tool compound to study interactions with biological targets, such as enzymes or receptors.
Data Table: Biological Activities of Related Compounds
| Compound Type | Biological Activity | References |
|---|---|---|
| Oxadiazole Derivatives | Antibacterial, Antifungal, Anticancer, Anti-Diabetic | |
| Benzoxazole Derivatives | Antimicrobial, Antiviral, Anticancer |
This table highlights the diverse biological activities associated with oxadiazole and benzoxazole derivatives, suggesting potential applications for compounds like 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume